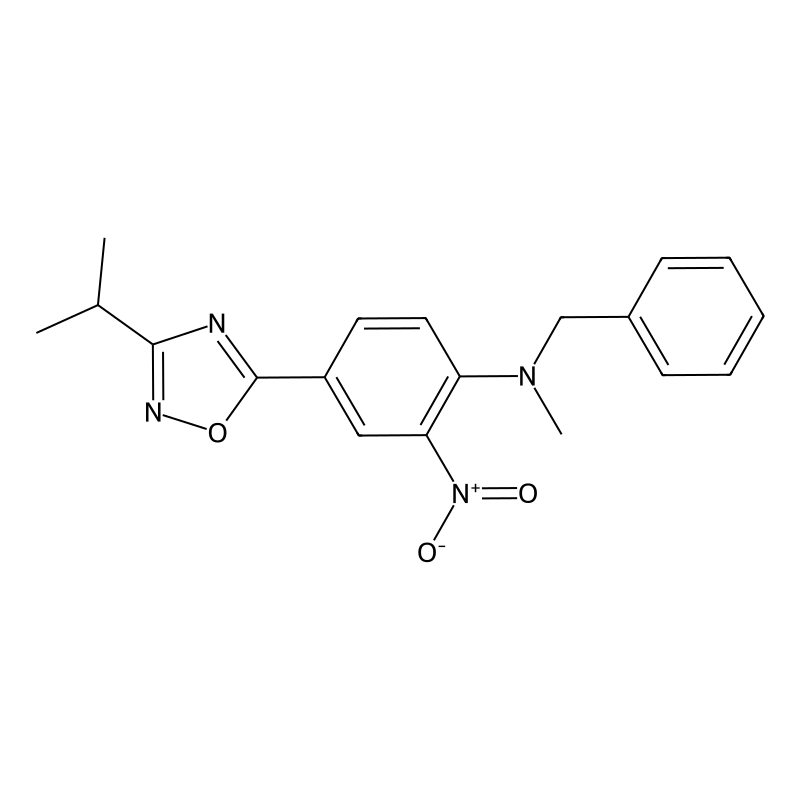

N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline

Catalog No.

S7979627

CAS No.

M.F

C19H20N4O3

M. Wt

352.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline

IUPAC Name

N-benzyl-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-13(2)18-20-19(26-21-18)15-9-10-16(17(11-15)23(24)25)22(3)12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3

InChI Key

RTVAQQICACZATG-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-]

N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline, also known as BI-6, is a compound that has been garnering attention in the scientific community in recent years due to its potential applications as an analytical tool and in various fields of research and industry. BI-6 is a synthetic compound that is classified as an aniline derivative. It is a crystalline solid with a molecular formula of C22H24N6O2 and a molecular weight of 416.47 g/mol.

BI-6 has several physical and chemical properties that make it unique and interesting to researchers. It is a pale yellow solid that is insoluble in water and has a melting point of 187-189°C. It is soluble in organic solvents such as chloroform, acetone, and DMSO. BI-6 is a strong electron acceptor due to the presence of the nitro and oxadiazole functional groups. It has a high molar absorption coefficient, making it a useful compound for analytical applications.

BI-6 can be synthesized using several different methods. One common route involves the condensation of 2-nitro-4-benzyloxyaniline with isopropyl oxadiazole in the presence of an acid catalyst, followed by methylation of the resulting compound. Another method involves the reaction of 2-nitro-4-aminobenzoic acid with benzyl chloride and isopropyl oxadiazole in the presence of a base.

Characterization of BI-6 can be done using a variety of techniques, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These techniques can be used to determine the structure of BI-6 and confirm its purity and identity.

Characterization of BI-6 can be done using a variety of techniques, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography. These techniques can be used to determine the structure of BI-6 and confirm its purity and identity.

BI-6 has potential applications as an analytical tool due to its high molar absorption coefficient and strong electron accepting properties. It can be used in a variety of analytical methods, including HPLC, TLC, and UV-Vis spectroscopy.

BI-6 has been shown to have several biological properties that make it useful in various fields of research. It has been shown to exhibit antifungal and antimicrobial activity, making it a potential candidate for the development of new antibiotics. It has also been shown to exhibit anticancer activity in vitro, although further studies are needed to determine its efficacy in vivo.

BI-6 has been shown to have low toxicity in animal studies, with no observed adverse effects at doses up to 300 mg/kg. However, further studies are needed to determine its long-term toxicity and safety in humans.

BI-6 has several potential applications in scientific experiments. It can be used as an analytical tool for the detection and quantification of various compounds. It can also be used as a fluorescent probe for bioimaging and as a starting material for the synthesis of other compounds with potential biological activity.

Research on BI-6 is still in its early stages, but several studies have shown its potential as an analytical tool and in various fields of research and industry. Further studies are needed to determine its full range of biological activity, toxicity, and safety.

BI-6 has potential implications in several fields of research and industry, including pharmaceuticals, agriculture, and environmental monitoring. Its use as an analytical tool could lead to the development of new drugs and the detection of pollutants in the environment.

One limitation of BI-6 is its low solubility in water, which can limit its usefulness in certain applications. Future research could focus on improving its solubility and developing new synthetic routes to improve its yield and purity. Other future directions could include further studies on its toxicity and safety, as well as its potential applications in other fields of research and industry.

In conclusion, N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has several physical and chemical properties that make it unique and interesting to researchers. It has potential applications as an analytical tool and in various fields of research and industry. Further studies are needed to determine its full range of biological activity, toxicity, and safety. Its potential implications in various fields of research and industry make it a compound to watch in the coming years.

In conclusion, N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has several physical and chemical properties that make it unique and interesting to researchers. It has potential applications as an analytical tool and in various fields of research and industry. Further studies are needed to determine its full range of biological activity, toxicity, and safety. Its potential implications in various fields of research and industry make it a compound to watch in the coming years.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

352.15354051 g/mol

Monoisotopic Mass

352.15354051 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds